molecular formula C18H16N2O3 B5836491 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide

4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide

Cat. No. B5836491
M. Wt: 308.3 g/mol
InChI Key: GQMUUCFGHDSOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide, also known as GW 806742X, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmaceutical agent. This compound belongs to the class of quinoline derivatives and has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. Furthermore, 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide has been shown to inhibit the replication of certain viruses, including HIV and hepatitis B.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide in lab experiments is its broad range of biological activities. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a versatile tool for scientific research. In addition, the synthesis method for this compound is efficient and reproducible, making it easy to obtain in large quantities.
However, there are also limitations to using 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that specifically target its biological effects. In addition, this compound has not yet been tested in clinical trials, so its potential as a pharmaceutical agent is still uncertain.

Future Directions

There are several future directions for research on 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide. One direction is to further elucidate the mechanism of action of this compound, which will help to inform the design of experiments that specifically target its biological effects. Another direction is to test this compound in animal models of inflammatory diseases, cancer, and viral infections, to determine its efficacy and potential side effects. Finally, future research could focus on developing derivatives of 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide that have improved pharmacological properties, such as increased potency and selectivity.

Synthesis Methods

The synthesis of 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide involves the reaction of 4-methoxybenzoic acid with 6-methoxy-8-quinolinecarboxylic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with ammonia to yield the final compound. This synthesis method has been reported in several scientific publications and has been found to be efficient and reproducible.

Scientific Research Applications

The potential applications of 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide in scientific research are numerous. This compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer. Furthermore, this compound has been found to have anti-viral properties, making it a potential candidate for the treatment of viral infections such as HIV and hepatitis B.

properties

IUPAC Name

4-methoxy-N-(6-methoxyquinolin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-14-7-5-12(6-8-14)18(21)20-16-11-15(23-2)10-13-4-3-9-19-17(13)16/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMUUCFGHDSOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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